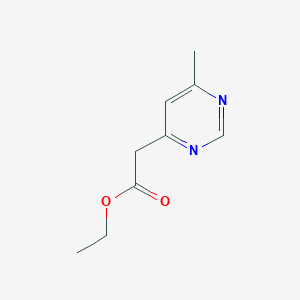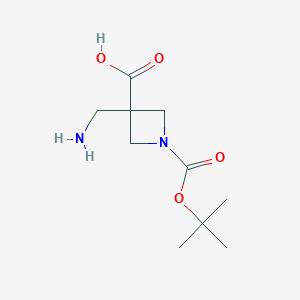![molecular formula C14H10ClN3O4S B1403495 4-クロロ-7-フェニルスルホニル-7H-ピロロ[2,3-D]ピリミジン-6-カルボン酸メチル CAS No. 1363382-96-0](/img/structure/B1403495.png)
4-クロロ-7-フェニルスルホニル-7H-ピロロ[2,3-D]ピリミジン-6-カルボン酸メチル
説明
“Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate” is a chemical compound. It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .
Synthesis Analysis
The synthesis of this compound involves several steps. The specific process may vary depending on the desired end product and the starting materials used . For example, one method involves the α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate” is complex. It includes a pyrrolo[2,3-D]pyrimidine core, a phenylsulfonyl group at the 7-position, a methyl group at the 6-position, and a chlorine atom at the 4-position .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the specific conditions and reagents used. For instance, it can undergo reactions with various nucleophiles, leading to the formation of different substituted pyrrolo[2,3-D]pyrimidines .Physical and Chemical Properties Analysis
This compound has a molecular weight of 351.77 . It is a pale-yellow to yellow-brown solid .科学的研究の応用
ここでは、6つのユニークな用途に焦点を当て、「4-クロロ-7-フェニルスルホニル-7H-ピロロ[2,3-D]ピリミジン-6-カルボン酸メチル」の科学研究における用途を包括的に分析します。
医薬品中間体
この化合物は、その汎用性とユニークな構造により、医薬品中間体として広く使用されています。 これは、さまざまな医薬品化合物、特にキナーゼ阻害剤の合成に不可欠です。キナーゼ阻害剤は、がんを含むさまざまな疾患の治療に使用される重要な治療薬です .
キナーゼ阻害剤合成
この化合物の誘導体は、がん細胞増殖に関与する特定のキナーゼを標的にすることにより、抗がん剤としての可能性を示しています .
抗がん剤
この化合物は、中等度から重度の関節リウマチの治療に使用される薬剤であるトファシチニブクエン酸塩の製造における中間体として機能します .
抗ウイルス剤
その誘導体は、抗ウイルス特性についても研究されており、ウイルス感染の治療における潜在的な用途を提供します .
炎症性疾患の治療
この化合物は、炎症性疾患の革新的な治療法に使用される可能性があり、創薬および開発における重要性を強調しています .
創薬および開発
関連する化合物である4-クロロ-7H-ピロロ[2,3-d]ピリミジンは、多くの市販薬の足場であり、世界中の多くの医薬品中間体の合成に使用される重要な医薬品中間体です .
将来の方向性
The future directions for the research and development of this compound are promising. It has potential applications in the field of antiviral drug development, particularly against flaviviruses such as the Zika virus and dengue virus . Further studies are needed to elucidate its mechanism of action and to optimize its antiviral activity.
作用機序
Target of Action
It is known that pyrrolo[2,3-d]pyrimidine derivatives have been widely used in the synthesis of many pharmaceutical intermediates .
Mode of Action
It is known that the presence of a chlorine atom seems to generally favor antitubercular activity over other halogens such as bromine and fluorine .
Biochemical Pathways
It is known that pyrrolo[2,3-d]pyrimidine derivatives play a significant role in various biochemical processes .
Pharmacokinetics
It is known that the compound is a pale-yellow to yellow-brown solid .
Action Environment
It is known that the compound should be stored in a refrigerator and shipped at room temperature .
生化学分析
Biochemical Properties
Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating their activity. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the context of the reaction .
Cellular Effects
The effects of Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the JAK-STAT signaling pathway, which is crucial for cell division and immune responses . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism .
Molecular Mechanism
At the molecular level, Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. This binding can result in changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. The compound’s ability to modulate gene expression is also linked to its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes . Toxicity studies have highlighted the importance of dosage optimization to minimize adverse effects .
Metabolic Pathways
Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter metabolic homeostasis. These interactions are crucial for understanding the compound’s overall impact on cellular and organismal metabolism .
Transport and Distribution
The transport and distribution of Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects .
特性
IUPAC Name |
methyl 7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S/c1-22-14(19)11-7-10-12(15)16-8-17-13(10)18(11)23(20,21)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIAEVRVNFJRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


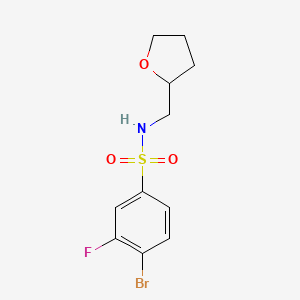
![2-(Dibromomethyl)benzo[d]thiazole](/img/structure/B1403413.png)
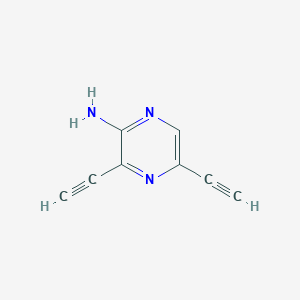
![4,7-Dibromo-2-phenylbenzo[d]thiazole](/img/structure/B1403415.png)
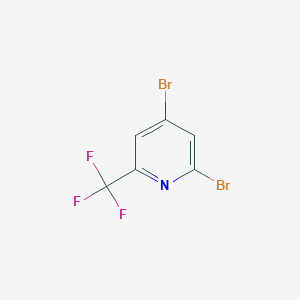
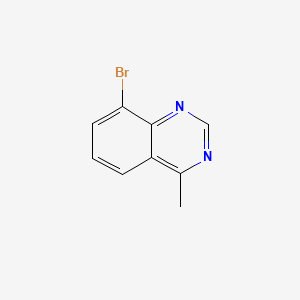
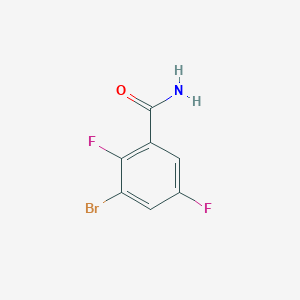
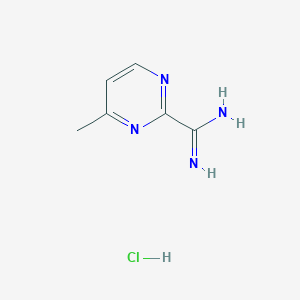
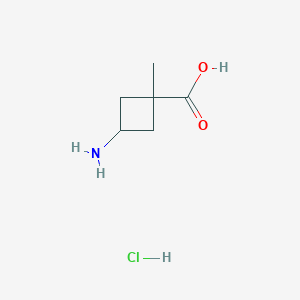
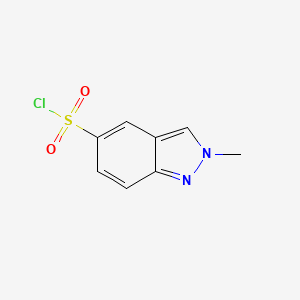
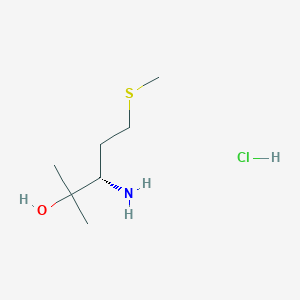
![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride](/img/structure/B1403430.png)
